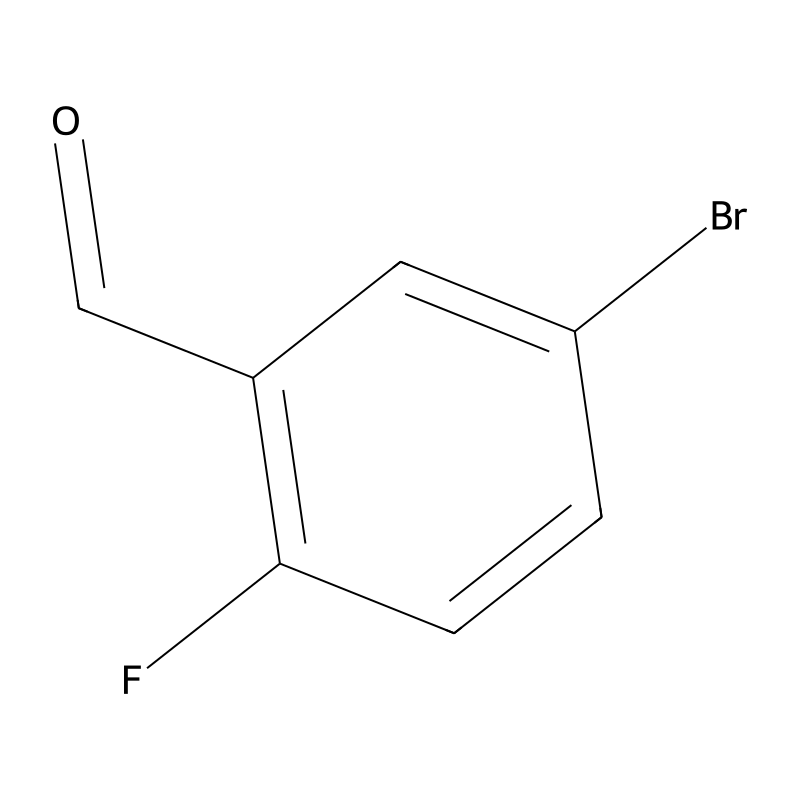

5-Bromo-2-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Bromo-2-fluorobenzaldehyde is an organic compound with the chemical formula C7H4BrFO. It is a white crystalline solid with a melting point of 48-50°C. The synthesis of 5-Bromo-2-fluorobenzaldehyde has been reported in several scientific publications, with various methods employed. Common approaches involve the bromination and subsequent fluorination of appropriate starting materials like toluene or benzaldehyde derivatives. [, ]

Potential Applications:

Research suggests that 5-Bromo-2-fluorobenzaldehyde may possess valuable properties for various scientific applications, although its use is not yet widespread. Here are some potential areas of exploration:

- Medicinal Chemistry: The presence of the bromine and fluorine substituents in the molecule could potentially influence its biological activity. Studies have investigated its potential as a precursor for the synthesis of novel bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. [, ] However, further research is needed to fully understand its therapeutic potential and any associated safety concerns.

- Material Science: 5-Bromo-2-fluorobenzaldehyde could potentially be used as a building block in the synthesis of functional materials. Research suggests its potential application in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its aromatic structure and the presence of electron-withdrawing substituents. [, ] However, further studies are required to optimize its properties and explore its practical applications in material science.

5-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol. It is characterized by the presence of a bromine atom at the fifth position and a fluorine atom at the second position of a benzaldehyde ring. The compound appears as a yellow liquid and is known for its reactivity due to the aldehyde functional group, which can participate in various

- Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution Reactions: The presence of bromine and fluorine allows for electrophilic aromatic substitution, where other substituents can be introduced onto the benzene ring.

- Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .

Several synthesis methods for 5-bromo-2-fluorobenzaldehyde have been documented:

- From 2-Fluorobenzaldehyde: This method involves bromination of 2-fluorobenzaldehyde using bromine in a suitable solvent.

- Using Bromine and Fluorine Sources: The compound can be synthesized by reacting appropriate brominating and fluorinating agents with benzaldehyde derivatives.

- Electrophilic Aromatic Substitution: A more complex route may involve substituting hydrogen atoms on the benzene ring with bromine and fluorine through electrophilic aromatic substitution .

5-Bromo-2-fluorobenzaldehyde has several applications in various fields:

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in the development of new materials due to its unique electronic properties imparted by halogen atoms.

- Analytical Chemistry: It can be utilized as a reagent in analytical methods to detect specific compounds due to its reactive aldehyde group .

Interaction studies involving 5-bromo-2-fluorobenzaldehyde primarily focus on its reactivity with other chemical species rather than biological interactions. Its reactivity profile suggests potential interactions with nucleophiles in organic synthesis, leading to various derivatives that could possess unique properties or activities.

5-Bromo-2-fluorobenzaldehyde shares similarities with several other halogenated benzaldehydes. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-methylbenzaldehyde | 93777-26-5 | 0.96 | Methyl group at the para position |

| 4,5-Dibromo-2-fluorobenzaldehyde | 1807181-56-1 | 0.94 | Two bromine atoms on the ring |

| 5-Bromo-2,4-difluorobenzaldehyde | 473416-91-0 | 0.92 | Additional fluorine substituent |

| 5-Bromo-2,3-difluorobenzaldehyde | 633327-22-7 | 0.92 | Fluorines at positions two and three |

These compounds exhibit unique characteristics based on their substituent positions and types, which influence their chemical reactivity and potential applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant